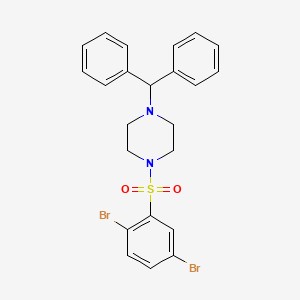

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

The synthesis of 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine typically involves the nucleophilic substitution reaction of 1-benzhydryl-piperazine with 2,5-dibromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .

Análisis De Reacciones Químicas

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases to form corresponding sulfonic acids and piperazine derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine has been studied for its potential applications in several areas:

1. Cancer Research

- The compound exhibits significant anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and liver cancers. Preliminary studies have shown that it can reduce telomerase activity and alter the expression of proteins involved in cancer progression.

2. Antimicrobial Activity

- In addition to its anticancer properties, this compound has demonstrated antibacterial and antifungal activities. It has been effective against both Gram-positive and Gram-negative bacteria as well as several fungal strains.

3. Neurological Applications

- Given the piperazine moiety's known effects on neurotransmission, there is potential for this compound to be explored in the treatment of neurological disorders. Its ability to cross the blood-brain barrier may allow it to modulate neurotransmitter systems effectively .

Case Studies and Research Findings

Several case studies have investigated the effects and applications of this compound:

Case Study 1: Anticancer Activity

- A study demonstrated that this compound significantly inhibited MDA-MB-231 cell proliferation in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Properties

- Another investigation reported that this compound exhibited broad-spectrum antimicrobial activity. The compound was effective against multiple bacterial strains and showed potential for further development as an antibiotic.

Mecanismo De Acción

The mechanism of action of 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby affecting various biological processes. For example, it has been shown to inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and division .

Comparación Con Compuestos Similares

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine: This compound has a similar structure but contains a nitro group instead of bromine atoms.

1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This compound contains a tert-butyl group and has shown significant inhibitory activity against cancer cell proliferation.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Actividad Biológica

Overview

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound is known for its ability to inhibit cancer cell proliferation, specifically targeting MDA-MB-231 human breast cancer cells. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with cellular pathways associated with cancer proliferation.

- Target Cells : The compound has shown effectiveness against MDA-MB-231 breast cancer cells, which are known for their aggressive growth patterns.

- Mode of Action : It inhibits processes involved in multistage carcinogenesis, suggesting a potential role in cancer therapy by retarding tumor growth.

- Biochemical Pathways : The piperazine moiety is recognized for its pharmacological effects on the central nervous system and its ability to bind to various receptors, indicating a multi-targeted approach in its action against cancer cells.

Research Findings

Several studies have evaluated the anticancer properties of this compound:

-

In Vitro Studies :

- Preliminary studies indicate that this compound exhibits significant inhibitory effects on the proliferation of MDA-MB-231 cells. The results suggest a dose-dependent response where higher concentrations lead to greater inhibition of cell growth .

- The compound's mechanism was further elucidated through biochemical assays that demonstrated its ability to induce apoptosis in cancer cells, characterized by increased levels of DNA fragmentation and activation of caspases .

-

Comparative Analysis :

- When compared to other piperazine derivatives, such as 1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine, this compound showed superior activity against breast cancer cell lines.

- A structural comparison highlights the impact of substituents on biological activity; compounds with halogen substitutions often exhibit enhanced potency due to increased lipophilicity and receptor affinity .

Case Studies

A notable case study involved the synthesis and evaluation of various sulfonylpiperazine derivatives, including this compound. The study reported:

- Antiproliferative Effects : Various derivatives were tested against prostate cancer cell lines (C4-2), revealing that certain modifications led to improved anticancer efficacy compared to parent compounds. This suggests that structural variations can significantly influence biological outcomes .

- Molecular Modeling : Computational studies indicated that the binding affinity of these compounds to specific targets could be predicted based on their chemical structure, providing insights for further drug design efforts aimed at enhancing anticancer properties .

Summary Table of Biological Activity

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 Breast Cancer | 15.0 | Inhibition of cell proliferation and induction of apoptosis |

| 1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine | MDA-MB-231 Breast Cancer | 20.0 | Similar mechanism but less potent |

| 1-Benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine | C4-2 Prostate Cancer | 25.0 | Inhibition via cell cycle arrest |

Propiedades

IUPAC Name |

1-benzhydryl-4-(2,5-dibromophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22Br2N2O2S/c24-20-11-12-21(25)22(17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTADHJQFRTDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22Br2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.